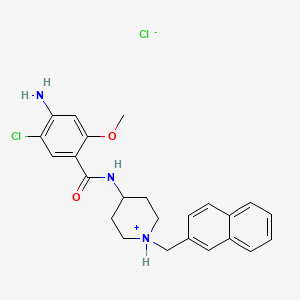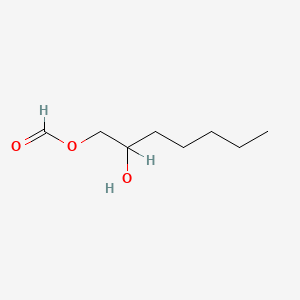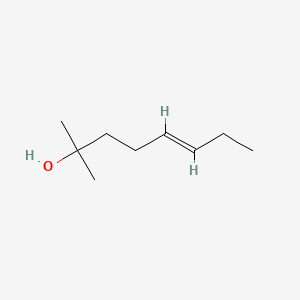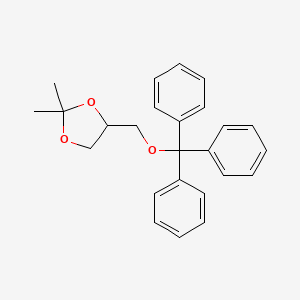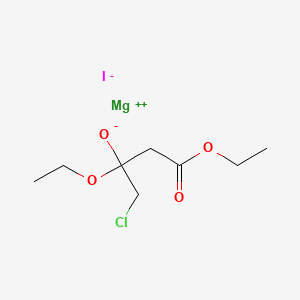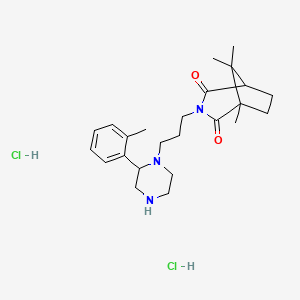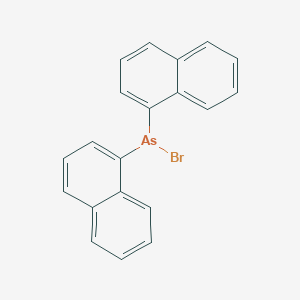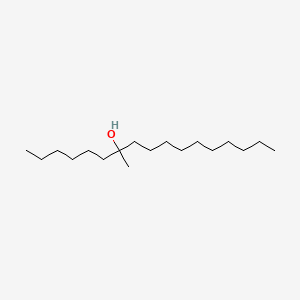
7-Methyl-7-heptadecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylheptadecan-7-ol is a methyl-branched secondary alcohol with the molecular formula C18H38O. This compound is notable for its presence in certain biological systems, such as the sex pheromones of specific moth species . It has a molecular weight of 270.494 g/mol and is characterized by its unique structure, which includes a hydroxyl group attached to a heptadecane chain with a methyl substitution at the seventh carbon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylheptadecan-7-ol can be achieved through several methods. One common approach involves the coupling reactions between 2-hexylmagnesium bromide and the enantiomers of 1,2-epoxydodecane . This method allows for the preparation of diastereomeric mixtures, which can be separated using high-performance liquid chromatography (HPLC) to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of 7-methylheptadecan-7-ol typically involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing advanced separation techniques such as enantioselective HPLC to ensure the production of specific stereoisomers with high enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylheptadecan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.
Major Products:
Oxidation: Formation of 7-methylheptadecan-7-one.
Reduction: Formation of 7-methylheptadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methylheptadecan-7-ol has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Wirkmechanismus
The mechanism of action of 7-methylheptadecan-7-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering behavioral responses . The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that lead to changes in insect behavior.
Vergleich Mit ähnlichen Verbindungen
5-Methylheptadecan-7-ol: Another methyl-branched secondary alcohol with similar structural features but different stereochemistry.
Heptadecan-7-ol: Lacks the methyl substitution, resulting in different chemical and biological properties.
Octadecan-7-ol: An analog with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness: 7-Methylheptadecan-7-ol is unique due to its specific methyl substitution and stereochemistry, which confer distinct chemical reactivity and biological activity. Its role as a sex pheromone in certain moth species highlights its importance in ecological and behavioral studies .
Eigenschaften
CAS-Nummer |
55723-93-8 |
|---|---|
Molekularformel |
C18H38O |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
7-methylheptadecan-7-ol |
InChI |
InChI=1S/C18H38O/c1-4-6-8-10-11-12-13-15-17-18(3,19)16-14-9-7-5-2/h19H,4-17H2,1-3H3 |
InChI-Schlüssel |
URPZOYYKCIBTAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
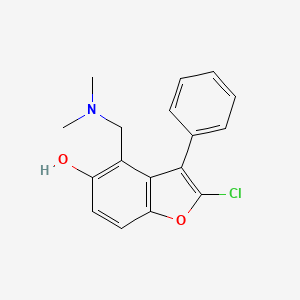
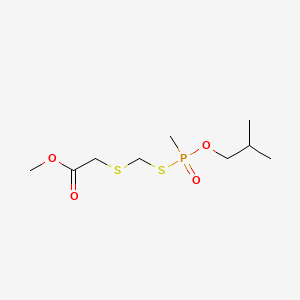
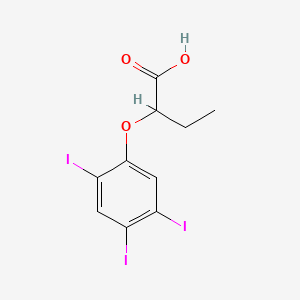
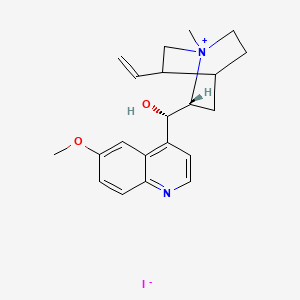
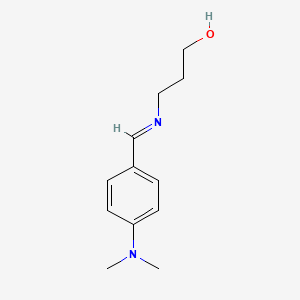
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
